Ester-Dependent Lipophilicity: How the Phenoxyethyl Group Modulates LogP for Optimal Biochemical Partitioning
The phenoxyethyl ester confers an XLogP3-AA of 1.2 on the target compound, placing it at the low end of lipophilicity within the bromoacetyl-piperazine ester series. In contrast, the phenethyl ester analog (sc-338389, CID 46736605) has an XLogP3-AA of 1.4, while the decyl ester analog (sc-326883, CID 46736624) reaches 4.0 [1][2]. The lower logP of the phenoxyethyl analog suggests reduced non-specific membrane partitioning relative to the decyl ester and an additional hydrogen-bond acceptor (5 vs. 4) contributed by the ether oxygen, which can enhance aqueous solubility and alter protein binding kinetics [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Phenethyl ester: XLogP3-AA = 1.4; Decyl ester: XLogP3-AA = 4.0 |
| Quantified Difference | Target is 0.2 log P units lower than phenethyl ester and 2.8 log P units lower than decyl ester. |
| Conditions | PubChem-computed XLogP3-AA (2021 release), consistent across all comparators. |
Why This Matters
Variations in logP across structurally similar covalent probes can systematically shift IC50 values in biochemical assays by altering effective free concentration; procurement decisions should be based on the specific logP required for the assay buffer conditions or target engagement studies.
- [1] PubChem. (2021). Computed XLogP3-AA for CID 46736597 (target) and CID 46736605 (phenethyl analog). U.S. National Library of Medicine. View Source
- [2] PubChem. (2021). Computed XLogP3-AA for CID 46736624 (decyl analog). U.S. National Library of Medicine. View Source
